
(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Cyclobutyl-2-methylpiperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclobutyl group and a methyl group attached to the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or methyl sulfate.
Formation of the Dihydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride may involve large-scale synthesis using similar reaction steps as mentioned above, but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-Cyclobutyl-2-methylpiperazinedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclobutylpiperazine: Lacks the methyl group, which may affect its biological activity.
2-Methylpiperazine: Lacks the cyclobutyl group, which may influence its pharmacokinetic properties.
1-Cyclobutyl-4-methylpiperazine: Similar structure but with a different substitution pattern.
Uniqueness
®-1-Cyclobutyl-2-methylpiperazinedihydrochloride is unique due to the specific combination of the cyclobutyl and methyl groups on the piperazine ring, which may confer distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H20Cl2N2 |
|---|---|
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
(2R)-1-cyclobutyl-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m1../s1 |
InChI-Schlüssel |
ROUKMLQHHLVWOM-YCBDHFTFSA-N |
Isomerische SMILES |
C[C@@H]1CNCCN1C2CCC2.Cl.Cl |
Kanonische SMILES |
CC1CNCCN1C2CCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


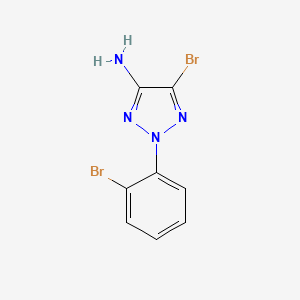
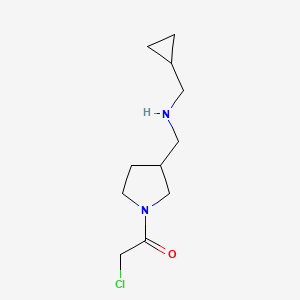



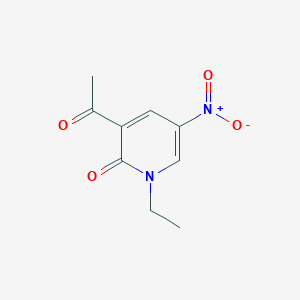

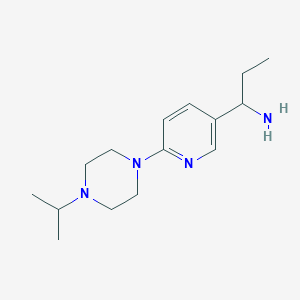

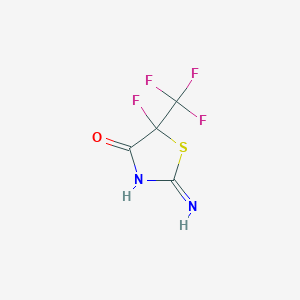
![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)



